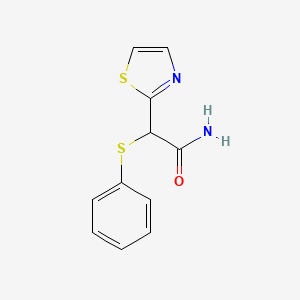
alpha-Phenylthio-2-thiazoleacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Phenylthio-2-thiazoleacetamide: is a chemical compound with the molecular formula C11H10N2S2 and a molecular weight of 234.34 g/mol . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenylthio-2-thiazoleacetamide typically involves the reaction of 2-thiazoleethanethioamide with a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
alpha-Phenylthio-2-thiazoleacetamide has several scientific research applications due to its unique chemical structure and reactivity :
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of alpha-Phenylthio-2-thiazoleacetamide involves its interaction with various molecular targets and pathways . The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: alpha-Phenylthio-2-thiazoleacetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
32081-51-9 |
|---|---|
Molecular Formula |
C11H10N2OS2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-phenylsulfanyl-2-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10N2OS2/c12-10(14)9(11-13-6-7-15-11)16-8-4-2-1-3-5-8/h1-7,9H,(H2,12,14) |
InChI Key |
REPXMWRBOBUUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C2=NC=CS2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















